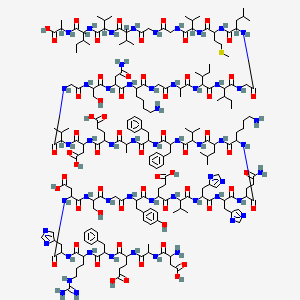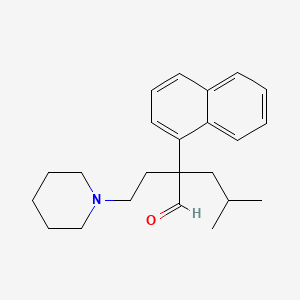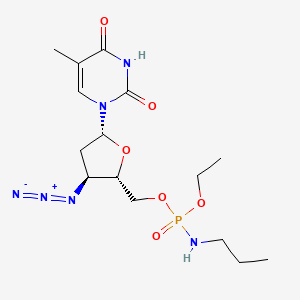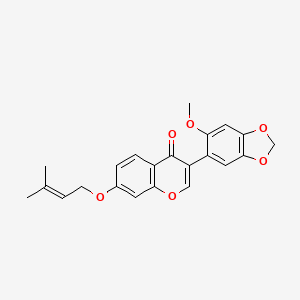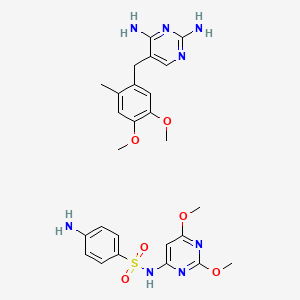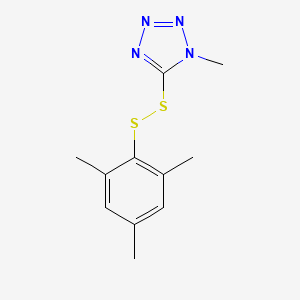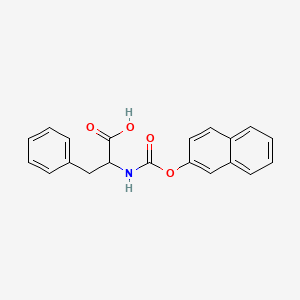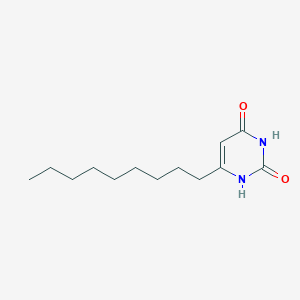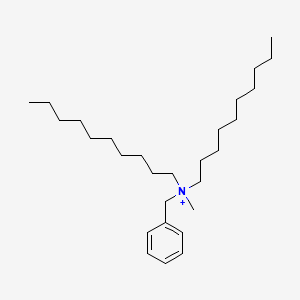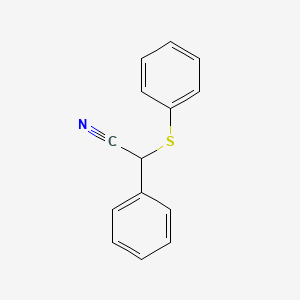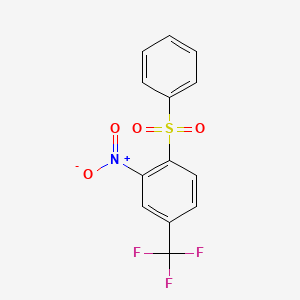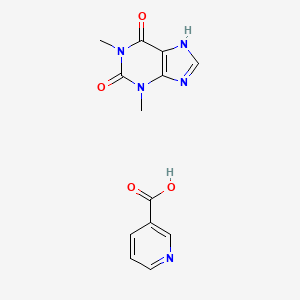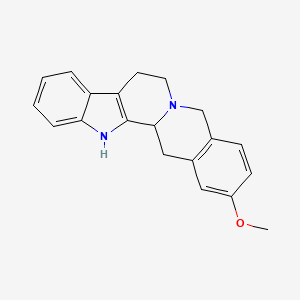
17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban is a complex organic compound with the molecular formula C20H20N2O. It is a derivative of yohimban, a class of alkaloids known for their diverse pharmacological properties. This compound is characterized by the presence of a methoxy group at the 17th position and multiple double bonds, making it a highly unsaturated molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban typically involves multiple steps, starting from simpler precursors. One common approach is the modification of yohimban derivatives through a series of chemical reactions, including methylation and dehydrogenation. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and continuous flow systems to handle the reactions efficiently. The purification process may involve techniques such as chromatography and crystallization to achieve the required purity standards for pharmaceutical or research applications.
化学反应分析
Types of Reactions
17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other unsaturated sites in the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. These reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles. The reactions are usually carried out under mild to moderate conditions to avoid decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different pharmacological properties.
科学研究应用
17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used to investigate the biological activities of yohimban derivatives, including their interactions with various receptors and enzymes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and cardiovascular disorders.
Industry: It is used in the synthesis of fine chemicals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban involves its interaction with specific molecular targets, such as receptors and enzymes. The methoxy group at the 17th position and the unsaturated structure contribute to its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
17-Methoxy-15,16,17,18,19,20-hexadehydroyohimban can be compared with other yohimban derivatives, such as:
Yohimbine: A well-known alkaloid with similar structural features but different pharmacological properties.
Rauwolscine: Another yohimban derivative with distinct receptor binding profiles.
Ajmalicine: A related compound with different therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and degree of unsaturation, which confer unique chemical and biological properties.
属性
CAS 编号 |
57692-28-1 |
|---|---|
分子式 |
C20H20N2O |
分子量 |
304.4 g/mol |
IUPAC 名称 |
18-methoxy-1,3,11,12,14,21-hexahydroyohimban |
InChI |
InChI=1S/C20H20N2O/c1-23-15-7-6-13-12-22-9-8-17-16-4-2-3-5-18(16)21-20(17)19(22)11-14(13)10-15/h2-7,10,19,21H,8-9,11-12H2,1H3 |
InChI 键 |
CJFJXYGEGHXRNB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(CN3CCC4=C(C3C2)NC5=CC=CC=C45)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


